Cas no 80983-45-5 (5-(S-Methyl) Albendazole)

5-(S-Methyl) Albendazole 化学的及び物理的性質
名前と識別子
-
- Carbamic acid,[5-(methylthio)-1H-benzimidazol-2-yl]-, methyl ester (9CI)
- 5-(S-Methyl) Albendazole
- 2,3-DEHYDRO LOVASTATIN ACID SODIUM SALT
- 5-(S-Methyl) Albenda
- methyl N-(6-methylsulfanyl-1H-benzimidazol-2-yl)carbamate
- Methyl [5-(methylthio)-1H-benzimidazol-2-yl]carbamate
- Carbamic acid, [5-(methylthio)-1H-benzimidazol-2-yl]-, methyl ester (9CI); Methyl [5-(methylthio)-1H-benzimidazol-2-yl]carbamate; Methyl [5-Methylsulfanyl)-1H-benzimidazol-2-yl]carbamate; Ph Eur Albendazole Impurity F; SKF-73513
- Methyl [5-(methylsulphanyl)-1H-benzimidazol-2-yl]carbamate
- UNII-32H4W82PQB
- 32H4W82PQB
- Methyl (5-methylthio)-2-benzimidazolecarbamate
- Methyl (5-(methylthio)-1H-benzo[d]imidazol-2-yl)carbamate
- ALBENDAZOLE IMPURITY F [EP IMPURITY]
- SCHEMBL20909217
- METHYL N-(5-(METHYLSULFANYL)-1H-BENZIMIDAZOL-2-YL)CARBAMATE
- Methyl (5-(methylthio)-1H-benzimidazol-2-yl)carbamate
- Methyl 5-methylthio-1H-benzimidazol-2-ylcarbamate
- NS00040595
- DTXSID00230825
- 80983-45-5
- Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester
-
- インチ: 1S/C10H11N3O2S/c1-15-10(14)13-9-11-7-4-3-6(16-2)5-8(7)12-9/h3-5H,1-2H3,(H2,11,12,13,14)
- InChIKey: KOELMGUJAFAZST-UHFFFAOYSA-N
- SMILES: O=C(NC1NC2C(=CC=C(C=2)SC)N=1)OC
計算された属性
- 精确分子量: 237.05700
- 同位素质量: 237.057197
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 264
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.3
- XLogP3: 2
じっけんとくせい
- 密度みつど: 1.39
- ゆうかいてん: NA
- Boiling Point: NA
- Refractive Index: 1.666
- PSA: 95.80000
- LogP: 2.47670
5-(S-Methyl) Albendazole Security Information
- 危害声明: CAUTION: May irritate eyes, skin
- セキュリティの説明: CAUT
5-(S-Methyl) Albendazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AH52687-500mg |
Methyl [5-(Methylthio)-1H-benziMidazol-2-yl]carbaMate |
80983-45-5 | 98% | 500mg |
$1452.00 | 2024-04-19 | |
TRC | M271950-10mg |
5-(S-Methyl) Albendazole |
80983-45-5 | 10mg |
$ 261.00 | 2023-09-07 | ||
TRC | M271950-50mg |
5-(S-Methyl) Albendazole |
80983-45-5 | 50mg |
$ 999.00 | 2023-09-07 | ||
Biosynth | IA71873-5 mg |
Albendazole impurity F |
80983-45-5 | 5mg |
$277.20 | 2023-01-04 | ||
Biosynth | IA71873-25 mg |
Albendazole impurity F |
80983-45-5 | 25mg |
$942.75 | 2023-01-04 | ||
TRC | M271950-25mg |
5-(S-Methyl) Albendazole |
80983-45-5 | 25mg |
$ 555.00 | 2023-09-07 | ||
Biosynth | IA71873-10 mg |
Albendazole impurity F |
80983-45-5 | 10mg |
$471.20 | 2023-01-04 | ||
A2B Chem LLC | AH52687-5mg |
Methyl [5-(Methylthio)-1H-benziMidazol-2-yl]carbaMate |
80983-45-5 | 98 | 5mg |
$413.00 | 2024-04-19 | |
A2B Chem LLC | AH52687-25mg |
Methyl [5-(Methylthio)-1H-benziMidazol-2-yl]carbaMate |
80983-45-5 | 98 | 25mg |
$1288.00 | 2024-04-19 | |
1PlusChem | 1P00G5E7-25mg |
Methyl [5-(Methylthio)-1H-benziMidazol-2-yl]carbaMate |
80983-45-5 | 25mg |
$828.00 | 2025-02-27 |
5-(S-Methyl) Albendazole 合成方法
Synthetic Circuit 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4.0 - 4.5
Synthetic Circuit 2
1.2 Reagents: Iron ; 4 h, 23 - 25 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; basified
2.1 Reagents: Hydrochloric acid Solvents: Acetone , Water ; 23 - 25 °C; 3 h, 80 - 85 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4.0 - 4.5
Synthetic Circuit 3
1.2 15 °C → 40 °C; 4 h, 40 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 10 min, 10 - 15 °C; 15 °C → 25 °C
2.2 Reagents: Iron ; 4 h, 23 - 25 °C
2.3 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; basified
3.1 Reagents: Hydrochloric acid Solvents: Acetone , Water ; 23 - 25 °C; 3 h, 80 - 85 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4.0 - 4.5
Synthetic Circuit 4
2.1 Reagents: Hydrochloric acid Solvents: Acetone , Water ; 23 - 25 °C; 3 h, 80 - 85 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4.0 - 4.5
Synthetic Circuit 5
2.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 25 °C → 40 °C; 1 h, 40 °C; 40 °C → 15 °C
2.2 15 °C → 40 °C; 4 h, 40 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 10 min, 10 - 15 °C; 15 °C → 25 °C
3.2 Reagents: Iron ; 4 h, 23 - 25 °C
3.3 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; basified
4.1 Reagents: Hydrochloric acid Solvents: Acetone , Water ; 23 - 25 °C; 3 h, 80 - 85 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4.0 - 4.5
5-(S-Methyl) Albendazole Raw materials
- 4-(Methylsulfanyl)-2-nitroaniline
- Benzenamine, 4-isothiocyanato-2-nitro-
- 2-Amino-4-(methylthio)aniline
- Carbamicacid, N-cyano-, methyl ester, sodium salt (1:1)
- aminoformonitrile
- Ammonium thiocyanate
5-(S-Methyl) Albendazole Preparation Products
5-(S-Methyl) Albendazole 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
5-(S-Methyl) Albendazoleに関する追加情報
Comprehensive Overview of 5-(S-Methyl) Albendazole (CAS No. 80983-45-5): Properties, Applications, and Research Insights
5-(S-Methyl) Albendazole (CAS No. 80983-45-5) is a chemically modified derivative of the well-known antiparasitic agent Albendazole. This compound has garnered significant attention in pharmaceutical and veterinary research due to its potential enhanced bioavailability and metabolic stability compared to its parent molecule. The S-methyl substitution at the 5-position introduces unique physicochemical properties, making it a subject of interest for drug development and therapeutic applications.
In recent years, the search for Albendazole derivatives has surged, driven by the need for more effective treatments against parasitic infections and other emerging applications. Researchers and industry professionals frequently inquire about the synthesis of 5-(S-Methyl) Albendazole, its mechanism of action, and its comparative efficacy against broad-spectrum antiparasitics. These queries reflect the growing demand for innovative solutions in global health, particularly in regions where parasitic diseases remain endemic.
The pharmacokinetic profile of 5-(S-Methyl) Albendazole is a key focus area, with studies suggesting improved solubility and tissue penetration. This aligns with current trends in drug formulation, where enhanced drug delivery systems are prioritized to maximize therapeutic outcomes. Additionally, its potential role in combination therapies has been explored, addressing concerns about drug resistance—a hot topic in infectious disease management.
From a commercial perspective, 5-(S-Methyl) Albendazole is often discussed alongside veterinary pharmaceuticals and livestock health, as parasitic infections significantly impact agricultural productivity. Sustainable farming practices and animal welfare regulations have further amplified interest in safer, more efficient antiparasitic agents like this derivative.
Ongoing research also investigates the compound’s potential beyond antiparasitic applications, including its anti-inflammatory properties and possible use in cancer adjuvant therapy. Such multidisciplinary relevance makes 5-(S-Methyl) Albendazole a versatile candidate for future drug development, resonating with broader trends in repurposing existing drugs for new indications.
In summary, 5-(S-Methyl) Albendazole (CAS No. 80983-45-5) represents a promising advancement in medicinal chemistry, bridging gaps between traditional antiparasitics and modern therapeutic needs. Its evolving applications underscore the importance of continued research and collaboration across pharmaceutical, veterinary, and academic sectors.
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